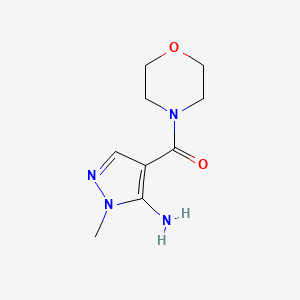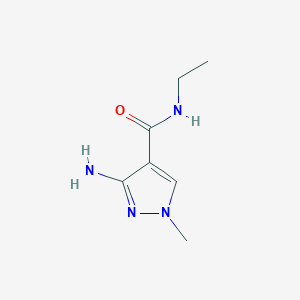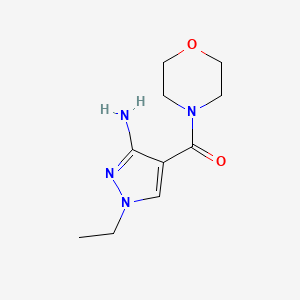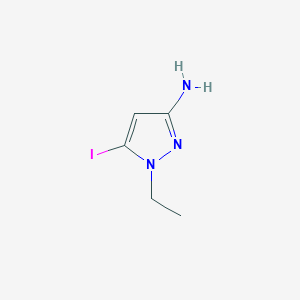![molecular formula C12H13F2N3O2 B11734494 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a benzene ring with two hydroxyl groups. This compound is of interest due to its potential biological activity and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The difluoroethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyrazole Ring to the Benzene Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole ring and the benzene ring. This can be achieved through a coupling reaction, such as a Buchwald-Hartwig amination.
Introduction of Hydroxyl Groups: The hydroxyl groups on the benzene ring can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The difluoroethyl group can be reduced to an ethyl group under appropriate conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: その独特の構造と生物活性により、潜在的な治療薬として研究されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
4-({[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]アミノ}メチル)ベンゼン-1,3-ジオールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジフルオロエチル基とヒドロキシル基は、その結合親和性と活性において重要な役割を果たします。この化合物は、特定の経路を阻害または活性化し、観察される生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
カテコール(1,2-ジヒドロキシベンゼン): ベンゼン環に2つのヒドロキシル基を持つ類似の構造。
レゾルシノール(1,3-ジヒドロキシベンゼン): メタ位にヒドロキシル基を持つ類似の構造。
ハイドロキノン(1,4-ジヒドロキシベンゼン): パラ位にヒドロキシル基を持つ類似の構造。
独自性
4-({[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]アミノ}メチル)ベンゼン-1,3-ジオールは、ジフルオロエチル置換ピラゾール環の存在により独特です。これは、より単純なジヒドロキシベンゼン誘導体と比較して、異なる化学的および生物学的特性を与えます。
特性
分子式 |
C12H13F2N3O2 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
4-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c13-12(14)7-17-6-9(5-16-17)15-4-8-1-2-10(18)3-11(8)19/h1-3,5-6,12,15,18-19H,4,7H2 |
InChIキー |
RXDVSRYWAKCCEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)CNC2=CN(N=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734456.png)
![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734462.png)

![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
